molecular formula C13H16N2O4 B8080345 N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate

Cat. No.: B8080345
M. Wt: 264.28 g/mol
InChI Key: PRQSCTHKRZHTRJ-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine oxalate is a synthetic indole derivative characterized by a methyl-substituted methanamine group at the indole’s 3-position and a methyl group at the 5-position. The oxalate counterion enhances its stability and solubility, making it suitable for pharmaceutical applications. The compound’s synthesis involves alkylation of the indole core followed by salt formation with oxalic acid, as demonstrated in protocols for related derivatives .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.C2H2O4/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;3-1(4)2(5)6/h3-5,7,12-13H,6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQSCTHKRZHTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CNC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Methylindole Derivatives

The core strategy for synthesizing N-methyl-1-(5-methyl-1H-indol-3-YL)methanamine involves alkylation of 5-methylindole at the C3 position. A modified Bischler synthesis is commonly employed, utilizing 5-methyl-1H-indole as the starting material. The reaction proceeds via nucleophilic substitution with N-methyl-2-chloroethylamine in the presence of a strong base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at room temperature.

Key Steps :

  • Indole Activation : Deprotonation of the indole nitrogen using NaH enhances nucleophilicity.

  • Alkylation : Reaction with N-methyl-2-chloroethylamine introduces the methylethylamine side chain.

  • Workup : Quenching with ice-water followed by extraction with ethyl acetate yields the secondary amine intermediate.

Reaction Conditions :

ParameterValue/DetailSource
SolventDMSO
BaseNaH (2.5 equiv)
Temperature25°C
Reaction Time6–12 hours
Yield68–72%

Reductive Amination Pathway

An alternative route employs reductive amination of 5-methylindole-3-carbaldehyde with methylamine. This method avoids harsh alkylation conditions and improves scalability:

  • Condensation : 5-Methylindole-3-carbaldehyde reacts with methylamine in methanol to form an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine.

  • Oxalate Salt Formation : Treatment with oxalic acid in ethanol yields the final oxalate salt.

Optimization Insights :

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) increases imine formation efficiency.

  • Solvent Effects : Ethanol/water mixtures (3:1) enhance oxalate crystallization.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to improve throughput and reduce side reactions. Key advantages include:

  • Enhanced Mixing : Minimizes localized overheating during exothermic steps.

  • Real-Time Monitoring : In-line FT-IR or Raman spectroscopy ensures reaction completion.

Case Study :
A pilot-scale synthesis using a tubular flow reactor achieved an 81% yield of the free base, compared to 68% in batch processes.

Purification Protocols

Crystallization :
The oxalate salt is purified via recrystallization from methanol/water (4:1), yielding >98% purity.

Chromatography :
For lab-scale purification, silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted starting materials.

Analytical Data :

ParameterValueSource
Melting Point155–160°C
HPLC Purity99.2%
Residual Solvents<0.1% (ICH guidelines)

Mechanistic and Kinetic Analysis

Reaction Kinetics

The alkylation step follows second-order kinetics, with rate constants (k) of 0.012 L·mol⁻¹·min⁻¹ at 25°C. Activation energy (Eₐ) calculated via Arrhenius plots is 45.2 kJ·mol⁻¹, indicating moderate temperature sensitivity.

Side Reactions and Mitigation

  • Bis-Alkylation : Occurs at higher temperatures (>40°C) due to over-alkylation. Mitigated by strict temperature control.

  • Oxidation : The indole core is susceptible to oxidation by residual peroxides. Use of antioxidant additives (e.g., BHT) stabilizes intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR :

    • Indole protons: δ 7.0–7.5 ppm (multiplet).

    • N-Methyl group: δ 2.4 ppm (singlet).

  • FT-IR :

    • N-H stretch: 3300–3400 cm⁻¹.

    • Oxalate carbonyl: 1705 cm⁻¹.

Mass Spectrometry

  • ESI-MS : m/z 175.1 [M+H]⁺ (free base).

  • High-Resolution MS : Calculated for C₁₂H₁₆N₂O₂: 220.1212; Found: 220.1208.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Alkylation (Batch)6898.5Moderate1,200
Reductive Amination7599.2High950
Continuous Flow8199.5Very High800

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxindole derivatives, while reduction reactions may yield reduced indole derivatives .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions at the Indole 3-Position

Variation in Amine Substituents
  • N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine (CAS 30218-58-7)
    This analog features a dimethylamine group instead of a methylamine. The additional methyl group increases lipophilicity (logP: ~2.1 vs. ~1.8 for the target compound) and reduces basicity (pKa ~9.5 vs. ~10.2) .
  • 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole oxalate Replacing the methylamine with a piperidine ring introduces conformational rigidity.
Functional Group Modifications
  • The mono-isotopic mass (178.08 g/mol) is lower than the target compound’s (247.17 g/mol) .

Substitutions at the Indole 5-Position

  • The oxalate salt has a molecular weight of 356.35 g/mol, significantly higher than the target compound’s 247.17 g/mol .

Core Heterocycle Replacements

  • N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine
    Replacing indole with an isoxazole ring alters hydrogen-bonding capacity. The molecular formula (C₁₂H₁₄N₂O) differs from the target compound’s (C₁₂H₁₆N₂O₄), with a lower oxygen count .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Melting Point (°C)
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine oxalate C₁₂H₁₆N₂O₄ 276.27 Not Available 5-methylindole, methylamine, oxalate N/A
N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine C₁₂H₁₆N₂ 188.27 30218-58-7 5-methylindole, dimethylamine N/A
5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole oxalate C₁₆H₂₀N₂O₄ 304.34 Not Available 5-methylindole, piperidine, oxalate 136–138
1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine C₁₀H₁₁FN₂ 178.21 Not Available 5-fluoroindole, methylamine N/A

Research Findings and Pharmacological Insights

  • FTO-09 N (1-(5-Methyl-1H-indol-3-yl)-N-((3-(pyrrolidin-1-yl)oxetan-3-yl)methyl)methanamine)
    A related compound with a pyrrolidinyl-oxetane group demonstrated inhibitory activity against the FTO RNA demethylase (IC₅₀ = 3.2 µM). This highlights the impact of amine substituents on target engagement .
  • Synthetic Methodologies
    The target compound’s synthesis mirrors protocols for analogs like N,N-Dimethyl-1-(5-methyl-1-(prop-2-yn-1-yl)-1H-indol-3-yl)methanamine , where reductive amination with formaldehyde and dimethylamine is followed by oxalate salt formation .

Biological Activity

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of indole derivatives, which are known for their diverse range of biological effects, including antiviral, anti-inflammatory, and anticancer properties.

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H14N2O·C2H2O4
Molecular Weight246.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its psychoactive effects. Additionally, research indicates that it may influence pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from similar indole structures demonstrated significant activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antiviral and Anti-inflammatory Effects

The compound has also been studied for its potential antiviral properties. In vitro evaluations indicate that it may inhibit viral replication through mechanisms that involve modulation of immune responses and direct antiviral activity. Furthermore, its anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines, suggesting a role in conditions characterized by chronic inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of related indole derivatives, where researchers found that certain modifications enhanced biological activity against cancer cells while reducing toxicity . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Research Findings

Research has shown that this compound may induce apoptosis in cancer cells through a dose-dependent mechanism, arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization . Such mechanisms are critical for developing effective cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine oxalate, and how is its purity validated?

  • Methodology : The compound is synthesized via a Mannich reaction, where 5-methylindole reacts with formaldehyde and methylamine in glacial acetic acid. The intermediate N,N-dimethyl derivative is oxidized with H₂O₂ to form an N-oxide, which undergoes nucleophilic substitution with oxalic acid to yield the oxalate salt . Purity is validated using ¹H/¹³C NMR (e.g., δ 2.19 ppm for N(CH₃)₂ groups) and HPLC with ≥95% purity thresholds .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs refine crystallographic data to resolve bond lengths (e.g., C-N bonds at 1.45–1.50 Å) and angles (e.g., 109.5° for tetrahedral amine geometry). NMR spectroscopy identifies key signals: indole protons (δ 7.3–7.5 ppm), methyl groups (δ 2.2–2.4 ppm), and oxalate counterion protons (δ 4.0 ppm in D₂O) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility is tested in polar solvents (e.g., DMSO, ethanol) via saturation assays. Stability studies under varying pH (2–12) and temperatures (4–25°C) show optimal storage at -20°C in anhydrous ethyl acetate. Degradation is monitored via TLC and NMR to detect hydrolysis of the oxalate moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

  • Methodology : Reaction parameters are systematically varied:

  • Temperature : Reflux (80°C) vs. room temperature (25°C) impacts oxalate salt precipitation efficiency.
  • Catalyst : Acetic acid (0.1–1.0 M) accelerates Mannich reaction kinetics.
  • Purification : Recrystallization in ethanol improves yield from 70% to >90% .
    • Contradictions : Excess H₂O₂ in oxidation steps may over-oxidize indole rings, reducing yield. Titration of H₂O₂ (0.3 mL/mmol) is critical .

Q. How should researchers resolve discrepancies in crystallographic data during refinement?

  • Methodology : SHELXL refinement tools are used to address issues:

  • Disordered atoms : Apply PART instructions and isotropic displacement parameters (Uₙₒ).
  • Twinned data : Use TWIN/BASF commands for high-resolution datasets.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are effective for designing bioactive analogs of this compound?

  • Methodology :

  • Substitution : Replace the 5-methylindole with 5-fluoroindole (see ) to modulate lipophilicity (clogP from 2.1 to 1.8).
  • Bioisosteres : Swap oxalate with citrate for improved solubility (e.g., 120 mg/mL vs. 80 mg/mL in water) .
  • SAR Studies : Test derivatives like N-propyl or N-benzyl variants against serotonin receptors (5-HT₂A/5-HT₇) using radioligand binding assays .

Q. How can biological activity be assessed in vitro, and what are common pitfalls?

  • Methodology :

  • Receptor Binding : Use [³H]-LSD for 5-HT receptor affinity (IC₅₀ values <10 μM suggest potency).
  • Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ >100 μM indicates low toxicity).
  • Pitfalls : Oxalate counterions may chelate divalent cations (e.g., Mg²⁺), interfering with enzymatic assays. Control experiments with sodium oxalate are recommended .

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